Cas no 6131-59-5 ((R)-2-Methoxypropan-1-ol)

(R)-2-Methoxypropan-1-ol 化学的及び物理的性質

名前と識別子

-

- (R)-2-Methoxypropan-1-ol

- (R )-(-)-2-Methoxypropanol

- 1-Propanol, 2-methoxy-,(2R)-

- 2-methoxy-1-propanol

- (R)-(-)-2-Methoxypropanol

- 1-Propanol, 2-methoxy-, (R)-

- (R)-2-Methoxy-1-propanol

- DBP4G166FP

- (2R)-2-methoxypropan-1-ol

- D-(-)-2-Methoxy-1-propanol

- 2-Methoxy-1-propanol, (2R)-

- 1-Propanol, 2-methoxy-, (2R)-

- 1-Propanol, 2-methoxy-, D-(-)-

- J1.926.094A

- (-)-(R)-2-methoxypropanol

- (-)-(R)-2-methoxy-propanol

- YTTFFPATQICAQN-SCSAIBSYSA-N

- FCH843637

- CS-W011349

- UNII-DBP4G166FP

- EN300-2945609

- Q27276311

- AKOS006278692

- AS-58124

- 6131-59-5

- (2R)-2-methoxy-1-propanol

- MFCD01632586

- DTXSID70369954

-

- MDL: MFCD01632586

- インチ: 1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1

- InChIKey: YTTFFPATQICAQN-SCSAIBSYSA-N

- ほほえんだ: O(C([H])([H])[H])[C@]([H])(C([H])([H])[H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 90.06810

- どういたいしつりょう: 90.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 28.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 29.5

じっけんとくせい

- 密度みつど: 0.912

- ふってん: 130°C at 760 mmHg

- フラッシュポイント: 41.9°C

- 屈折率: 1.397

- PSA: 29.46000

- LogP: 0.01360

(R)-2-Methoxypropan-1-ol セキュリティ情報

(R)-2-Methoxypropan-1-ol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

(R)-2-Methoxypropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB450133-250mg |

(R)-2-Methoxypropan-1-ol, 95%; . |

6131-59-5 | 95% | 250mg |

€251.00 | 2025-02-18 | |

| Key Organics Ltd | AS-58124-1G |

(2R)-2-methoxypropan-1-ol |

6131-59-5 | >95% | 1g |

£539.00 | 2025-02-08 | |

| TRC | R242685-100mg |

(R)-2-Methoxypropan-1-ol |

6131-59-5 | 100mg |

$ 930.00 | 2022-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R838842-100mg |

(R)-2-Methoxypropan-1-ol |

6131-59-5 | 97% | 100mg |

¥629.10 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DX939-200mg |

(R)-2-Methoxypropan-1-ol |

6131-59-5 | 95% | 200mg |

936.0CNY | 2021-08-04 | |

| Fluorochem | 230710-250mg |

R)-2-Methoxypropan-1-ol |

6131-59-5 | 95% | 250mg |

£135.00 | 2022-02-28 | |

| abcr | AB450133-1 g |

(R)-2-Methoxypropan-1-ol, 95%; . |

6131-59-5 | 95% | 1g |

€534.00 | 2023-06-15 | |

| abcr | AB450133-100 mg |

(R)-2-Methoxypropan-1-ol, 95%; . |

6131-59-5 | 95% | 100mg |

€209.40 | 2023-06-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064399-5g |

(R)-2-Methoxypropan-1-ol |

6131-59-5 | 98% | 5g |

¥6554.00 | 2024-05-06 | |

| Enamine | EN300-2945609-10.0g |

(2R)-2-methoxypropan-1-ol |

6131-59-5 | 95.0% | 10.0g |

$1474.0 | 2025-03-19 |

(R)-2-Methoxypropan-1-ol 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

(R)-2-Methoxypropan-1-olに関する追加情報

Chemical Profile of (R)-2-Methoxypropan-1-ol (CAS No. 6131-59-5)

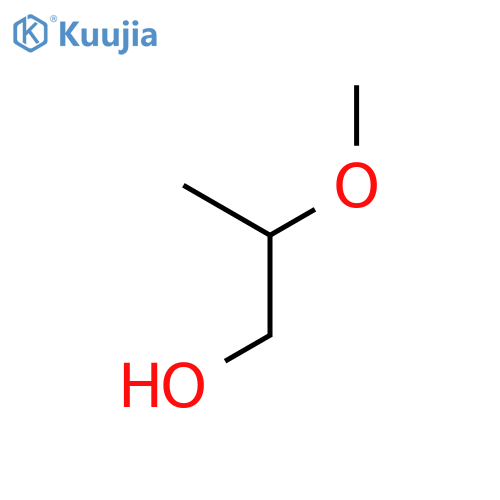

(R)-2-Methoxypropan-1-ol, also known by its CAS number 6131-59-5, is a chiral alcohol that has garnered significant attention in the field of pharmaceuticals and chemical synthesis due to its versatile applications. This compound, belonging to the class of secondary alcohols, features a methoxy group (-OCH₃) attached to a propan-1-ol backbone, with the (R) configuration indicating a specific spatial arrangement of its atoms. The unique stereochemistry of this molecule makes it a valuable intermediate in the synthesis of various pharmacologically active agents.

The chemical structure of (R)-2-Methoxypropan-1-ol consists of a three-carbon chain with an -OH group on the first carbon and an -OCH₃ group on the second carbon. The (R) configuration refers to the absolute configuration of the chiral center, which is determined by the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial in pharmaceutical applications, where the biological activity of a drug can be highly dependent on its chirality. The compound is typically synthesized through enantioselective processes, which ensure high enantiomeric purity, a critical factor in drug development.

In recent years, (R)-2-Methoxypropan-1-ol has been extensively studied for its role as a building block in the synthesis of various therapeutic agents. Its chiral nature allows for the construction of complex molecular frameworks that are essential in drug design. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), where its stereogenic center contributes to the efficacy and selectivity of the final product. Additionally, this compound serves as a precursor in the synthesis of beta-blockers and other cardiovascular medications, highlighting its importance in medicinal chemistry.

One of the most notable applications of (R)-2-Methoxypropan-1-ol is in the field of protease inhibition. Proteases are enzymes that play a critical role in various biological processes, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. Researchers have leveraged the structural features of (R)-2-Methoxypropan-1-ol to develop novel inhibitors that target specific proteases involved in pathogenic processes. These inhibitors have shown promise in preclinical studies, demonstrating potential therapeutic benefits.

The synthesis of (R)-2-Methoxypropan-1-ol can be achieved through several routes, including asymmetric reduction of ketones and resolution of racemic mixtures. Advances in catalytic systems have enabled more efficient and environmentally friendly methods for producing this compound. For example, biocatalytic approaches using engineered enzymes have been explored to achieve high enantiomeric excess with minimal byproducts. Such green chemistry initiatives align with the growing emphasis on sustainable practices in chemical manufacturing.

Recent research has also highlighted the role of (R)-2-Methoxypropan-1-ol in material science applications. Its ability to act as a chiral modifier has been exploited in the development of liquid crystals and polymers with enhanced optical properties. These materials find applications in display technologies and sensors, where precise control over molecular orientation is essential. The versatility of this compound underscores its significance beyond pharmaceuticals.

The pharmacokinetic properties of derivatives derived from (R)-2-Methoxypropan-1-ol have been thoroughly investigated to optimize drug delivery systems. By incorporating this moiety into drug molecules, researchers can modulate solubility, metabolic stability, and tissue distribution. This has led to the development of prodrugs that exhibit improved bioavailability and reduced toxicity upon administration. Such innovations are crucial for enhancing therapeutic outcomes.

In conclusion, (R)-2-Methoxypropan-1-ol (CAS No. 6131-59-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and chemical synthesis. Its chiral nature and structural versatility make it indispensable in drug development and industrial processes. As research continues to uncover new methodologies for its synthesis and utilization, this compound will undoubtedly remain at the forefront of scientific innovation.

6131-59-5 ((R)-2-Methoxypropan-1-ol) 関連製品

- 1589-47-5(2-Methoxypropanol)

- 7778-85-0(1,2-dimethoxypropane)

- 1872-45-3(3-Methoxyoxetane)

- 19089-47-5(2-ethoxypropan-1-ol)

- 108-61-2(Bis(1-methyl-2-hydroxyethyl) Ether)

- 761-06-8(Glycerol 2-Methyl Ether)

- 116422-39-0((2S)-2-Methoxy-1-propanol)

- 1177330-77-6(4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )

- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)

- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)